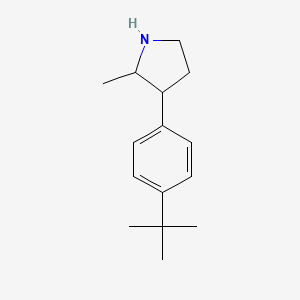

3-(4-t-Butylphenyl)-2-methylpyrrolidine

Description

Contextualization within Pyrrolidine (B122466) Chemistry and Phenyl-Substituted Heterocycles

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a prevalent scaffold in a vast array of biologically active compounds, including numerous natural alkaloids and synthetic drugs. nih.govwikipedia.org Its structural versatility and the stereogenic centers that can be generated on the ring make it a valuable building block in drug discovery. nih.gov The presence of the nitrogen atom also imparts basic properties to the molecule, influencing its pharmacokinetic and pharmacodynamic profiles.

Phenyl-substituted heterocycles, a broad class of organic compounds, are of significant interest in medicinal chemistry due to their ability to interact with various biological targets. The phenyl group can engage in hydrophobic and aromatic interactions within receptor binding pockets, often contributing to the potency and selectivity of a molecule. The specific substitution pattern on the phenyl ring, in this case, the para-tert-butyl group, can further modulate these interactions and influence metabolic stability. The combination of the pyrrolidine core and the substituted phenyl moiety in 3-(4-t-Butylphenyl)-2-methylpyrrolidine creates a molecule with the potential for specific interactions with biological targets, particularly transporters and receptors in the central nervous system.

Historical Perspective of its Emergence in Scientific Literature

While a definitive seminal publication detailing the first synthesis and characterization of this compound is not readily apparent in broad searches, its emergence is intrinsically linked to the systematic exploration of pyrovalerone analogs and other pyrrolidine-based dopamine (B1211576) reuptake inhibitors (DRIs). Research in this area gained momentum as scientists sought to understand the structure-activity relationships (SAR) of compounds that modulate monoamine transporter function. The investigation of various substituents on both the phenyl and pyrrolidine rings of related compounds was a common strategy to optimize potency and selectivity for the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). The synthesis and study of compounds like this compound would have been a logical step in these systematic investigations aimed at developing potent and selective DAT ligands.

Significance and Research Trajectories of the Compound

The primary significance of this compound in academic research lies in its potent and selective activity as a dopamine reuptake inhibitor. nih.gov Dopamine is a crucial neurotransmitter involved in reward, motivation, and motor control, and its dysregulation is implicated in several neurological and psychiatric disorders. nih.gov By blocking the dopamine transporter, DRIs increase the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.

The research trajectory of this compound and its analogs has been predominantly focused on its potential as a tool for studying the dopaminergic system and as a lead compound for the development of therapeutic agents for conditions such as attention-deficit/hyperactivity disorder (ADHD), depression, and substance abuse disorders. The exploration of its pharmacological profile, including its binding affinity for monoamine transporters and its effects on dopamine uptake, has been a central theme in its investigation.

Overview of Major Research Areas and Methodologies Applied

The study of this compound has primarily been concentrated in the field of neuropharmacology and medicinal chemistry. A significant area of investigation has been its interaction with monoamine transporters, particularly the dopamine transporter.

Major Research Areas:

Dopamine Reuptake Inhibition: The central focus of research has been to characterize its potency and selectivity as a DRI.

Structure-Activity Relationship (SAR) Studies: Investigations into how modifications of the chemical structure of this compound and related analogs affect their biological activity.

Neuropharmacological Effects: Preclinical studies to understand the in vivo effects of the compound on brain chemistry and behavior.

Methodologies Applied:

The scientific investigation of this compound employs a range of standard and advanced methodologies in chemistry and pharmacology.

| Methodology | Application in the Study of this compound |

| Chemical Synthesis | Organic synthesis techniques are used to prepare the compound and its analogs for biological testing. |

| Radioligand Binding Assays | Used to determine the binding affinity of the compound for the dopamine, norepinephrine, and serotonin transporters. This is a fundamental technique to quantify the interaction of the compound with its molecular targets. |

| Synaptosomal Uptake Assays | In vitro assays using isolated nerve terminals (synaptosomes) to measure the ability of the compound to inhibit the reuptake of neurotransmitters like dopamine. |

| In Vivo Microdialysis | An in vivo technique used to measure neurotransmitter levels in the brains of living animals, providing direct evidence of the compound's effect on dopamine signaling. |

| Behavioral Pharmacology Models | Animal models of depression, ADHD, and drug addiction are used to assess the potential therapeutic effects of the compound. |

| Analytical Chemistry Techniques | Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed for the purification and characterization of the synthesized compound and for its quantification in biological samples. researchgate.net |

These methodologies have been crucial in elucidating the pharmacological profile of this compound and establishing its significance as a potent and selective dopamine reuptake inhibitor.

Properties

Molecular Formula |

C15H23N |

|---|---|

Molecular Weight |

217.35 g/mol |

IUPAC Name |

3-(4-tert-butylphenyl)-2-methylpyrrolidine |

InChI |

InChI=1S/C15H23N/c1-11-14(9-10-16-11)12-5-7-13(8-6-12)15(2,3)4/h5-8,11,14,16H,9-10H2,1-4H3 |

InChI Key |

ZKISPASUUUBGPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCN1)C2=CC=C(C=C2)C(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Synthesis of 3 4 T Butylphenyl 2 Methylpyrrolidine

Diverse Synthetic Approaches to the Pyrrolidine (B122466) Core

The construction of the 2,3-disubstituted pyrrolidine nucleus of 3-(4-t-Butylphenyl)-2-methylpyrrolidine is a central challenge that can be addressed through a variety of synthetic routes. These methods focus on the efficient formation of the five-membered nitrogen-containing ring while strategically incorporating the required methyl and 4-t-butylphenyl substituents.

Cyclization Reactions in Pyrrolidine Ring Formation

The formation of the pyrrolidine ring is most commonly achieved through intramolecular cyclization reactions, where a linear precursor containing a nitrogen atom and a reactive electrophilic or unsaturated site are induced to form the cyclic structure. One of the most powerful strategies is the intramolecular amination of haloamines or the reductive amination of γ-amino ketones or aldehydes. These methods provide a direct pathway to the pyrrolidine scaffold. organic-chemistry.org

Another prevalent and versatile method is the [3+2] cycloaddition reaction, particularly involving azomethine ylides and substituted alkenes. nih.govua.esnih.gov In a hypothetical synthesis of the target compound, an azomethine ylide could react with an alkene such as 1-(4-t-butylphenyl)propene. The regioselectivity of this cycloaddition is critical to ensure the desired 2,3-substitution pattern on the resulting pyrrolidine ring. nih.gov Furthermore, transition-metal-catalyzed reactions, such as the palladium-catalyzed cycloaddition of trimethylenemethane (TMM) with imines, offer an efficient route to functionalized pyrrolidines. nih.gov

Table 1: Key Cyclization Strategies for Pyrrolidine Ring Synthesis

| Reaction Type | Description | Key Intermediates/Reagents | Advantages |

|---|---|---|---|

| Intramolecular Amination | Cyclization of a linear substrate containing an amine and a leaving group (e.g., halide) or an activated alcohol. organic-chemistry.org | γ-Haloamines, Amino alcohols | Direct, often high-yielding. |

| Reductive Amination | Intramolecular cyclization of a γ-amino aldehyde or ketone, or intermolecular reaction of a 1,4-dicarbonyl compound with an amine. | γ-Amino ketones, 1,4-Diketones, Reducing agents (e.g., NaBH₃CN) | Convergent, allows for substituent diversity. |

| [3+2] Cycloaddition | Reaction between a three-atom component (e.g., azomethine ylide) and a two-atom component (alkene). nih.govua.es | Azomethine ylides, Substituted alkenes, Metal catalysts (e.g., Ag, Pd) | High stereochemical control, builds complexity rapidly. nih.govacs.org |

| Ring Contraction | Conversion of a larger heterocyclic ring, such as a pyridine (B92270), into a pyrrolidine derivative. nih.gov | Pyridine derivatives, Silylborane, Photochemical conditions | Access to unique substitution patterns from common starting materials. nih.gov |

Strategies for Introduction of the 4-t-Butylphenyl Moiety

The introduction of the bulky 4-t-butylphenyl group at the C3 position is typically accomplished by incorporating this moiety into one of the key starting materials prior to the ring-forming step. This "pre-functionalization" strategy ensures the group is correctly positioned from the outset.

For instance, in a reductive amination approach, the synthesis could begin with a ketone or aldehyde precursor that already contains the 4-t-butylphenyl group. A relevant and documented precursor is 3-(4-tert-butylphenyl)-2-methylpropanal. prepchem.com This aldehyde can be reacted with a suitable amine source, followed by cyclization and reduction to form the desired pyrrolidine ring.

Alternatively, in cycloaddition strategies, an alkene bearing the 4-t-butylphenyl substituent, such as 1-(4-t-butylphenyl)propene, could serve as the dipolarophile. The reaction of this alkene with an appropriate azomethine ylide would directly install the desired substituent pattern on the pyrrolidine core. nih.gov The synthesis of the 4-t-butylphenyl group itself is straightforward, commonly achieved via the acid-catalyzed Friedel-Crafts alkylation of phenol (B47542) or benzene (B151609) with isobutene. wikipedia.org

Methods for 2-Methyl Group Incorporation

One common approach involves starting with a chiral precursor that already contains the methyl group in the correct configuration. For example, derivatives of the amino acid alanine (B10760859) or the chiral building block (R)- or (S)-prolinol can be elaborated into the target structure. google.commdpi.com A synthesis starting from prolinol could involve activation of the hydroxyl group, displacement, and subsequent manipulation to build the rest of the molecule. google.com

Another effective method is the use of biocatalysis. Transaminase enzymes can be employed in a transaminase-triggered cyclization of ω-chloro ketones. nih.govacs.org For the target molecule, a precursor like 5-chloro-1-(4-t-butylphenyl)pentan-2-one could be subjected to an enantioselective amination at the ketone position, with the resulting amine spontaneously cyclizing to form the 2-methylpyrrolidine (B1204830) ring. nih.gov

Finally, direct alkylation of a pre-formed pyrrolidine or pyrroline (B1223166) derivative can install the methyl group. This can be achieved through the formation of an enamine or enolate from a suitable pyrrolidinone precursor, followed by quenching with an electrophilic methyl source like methyl iodide.

Stereoselective and Enantioselective Synthesis of Chiral Centers

With two adjacent stereocenters at the C2 and C3 positions, controlling the relative (diastereo-) and absolute (enantio-) stereochemistry is paramount. Advanced synthetic methods leverage substrate control, reagent control, and catalysis to achieve high levels of stereoselectivity.

Diastereoselective Control in Synthesis

Achieving the desired relative stereochemistry (cis or trans) between the 2-methyl and 3-aryl groups is a critical step. Diastereoselectivity can be controlled during the ring-formation process itself. For example, in a [3+2] cycloaddition, the facial selectivity of the approach of the dipole to the dipolarophile determines the diastereomeric outcome. ua.esacs.org The steric bulk of the t-butylphenyl group can significantly influence this approach, often favoring the formation of one diastereomer over the other.

Catalytic hydrogenation of a 2-methyl-3-(4-t-butylphenyl)-pyrrole precursor is another viable strategy. The hydrogenation can be directed by the steric hindrance of the substituents or by using specific catalysts and conditions to favor either the syn or anti product. Multicomponent reactions, often catalyzed by Lewis acids like TiCl₄, can construct multiple stereocenters in a single operation with high diastereoselectivity, offering an efficient route to highly substituted pyrrolidines. nih.gov

Table 2: Comparison of Diastereoselective Methods

| Method | Mechanism of Control | Typical Outcome | Reference Example |

|---|---|---|---|

| Catalytic Hydrogenation | Substrate-directed delivery of H₂ from the less hindered face of a pyrrole (B145914) or pyrroline precursor. | Often high dr, dependent on substrate. | N/A for target; general principle. |

| [3+2] Cycloaddition | Steric interactions between substituents on the dipole and dipolarophile during the transition state. acs.org | Can be highly diastereoselective (dr >95:5). acs.org | Reaction of azomethine ylides with substituted alkenes. acs.org |

| Multicomponent Reactions | Lewis acid coordination and steric control in a one-pot assembly of multiple components. nih.gov | Can form up to three contiguous stereocenters with high diastereoselectivity. nih.gov | TiCl₄-catalyzed coupling of dihydrofurans, imino esters, and silanes. nih.gov |

Enantioselective Synthesis utilizing Chiral Auxiliaries

To control the absolute stereochemistry and obtain a single enantiomer of the final product, chemists often employ chiral auxiliaries. A chiral auxiliary is a temporary chiral group that is attached to a starting material to direct the stereochemical outcome of a subsequent reaction. After the key stereocenter-forming step, the auxiliary is removed.

A well-established strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone or an Oppolzer camphorsultam, to a precursor molecule. acs.org For instance, an N-acylpyrrolidinone precursor could be functionalized with an Evans auxiliary. The resulting chiral enolate can then undergo highly diastereoselective alkylation or aldol (B89426) reactions. In the context of the target molecule, an auxiliary could be used to direct the stereoselective introduction of either the methyl or the aryl group. acs.org

Another powerful application is in asymmetric 1,3-dipolar cycloadditions. acs.org By attaching a chiral auxiliary like Oppolzer's sultam to the dipolarophile (the alkene component), the facial selectivity of the cycloaddition can be effectively controlled, leading to a pyrrolidine product with high enantiomeric excess. acs.org The auxiliary is then cleaved under mild conditions, yielding the desired enantiomerically enriched product and allowing for the recovery and reuse of the auxiliary. acs.org

Table 3: Common Chiral Auxiliaries in Pyrrolidine Synthesis

| Chiral Auxiliary | Attachment Point | Key Reaction Directed | Advantages |

|---|---|---|---|

| Evans Oxazolidinones | Typically attached as an N-acyl group to a nitrogen heterocycle. | Alkylation, Aldol Reactions, Conjugate Additions | High diastereoselectivity, predictable stereochemical outcome, well-studied. acs.org |

| Oppolzer's Camphorsultam | Attached as an N-acyl or N-alkenoyl group. | 1,3-Dipolar Cycloadditions, Diels-Alder Reactions | Excellent stereocontrol, robust, auxiliary is often recoverable. acs.org |

| N-tert-Butanesulfinyl Group | Attached to an imine (sulfinimine). | Addition of nucleophiles to the C=N bond, cycloadditions. acs.orgacs.org | Directs addition to imines, easily removed under acidic conditions. acs.org |

Asymmetric Catalysis in Pyrrolidine Ring Construction

Asymmetric catalysis is a premier strategy for establishing the chiral centers of the pyrrolidine ring with high enantioselectivity, thereby avoiding the formation of racemic mixtures. For a 2,3-disubstituted pyrrolidine like this compound, several catalytic approaches can be envisioned, primarily involving the stereoselective reduction of a pyrrole or pyrroline precursor or through catalytic cycloaddition reactions.

One of the most direct methods is the asymmetric hydrogenation of a suitably substituted pyrrole. This approach can forge multiple stereocenters in a single step with high diastereoselectivity. The process typically involves a precursor like 1-(4-(tert-butyl)phenyl)-2-methyl-1H-pyrrole, which can be subjected to hydrogenation using a chiral catalyst. Chiral phosphine (B1218219) ligands complexed with transition metals such as rhodium or palladium are often employed. For instance, palladium catalysts paired with chiral ligands like (R)-C4-TunePhos, activated by a Brønsted acid, have been successful in the enantioselective partial hydrogenation of unprotected simple pyrroles. nih.gov The directing group on the pyrrole nitrogen and the substitution pattern significantly influence the stereochemical outcome.

Another powerful method is the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines. nih.gov This method constructs the five-membered pyrrolidine ring from acyclic precursors. The synthesis would start with an imine derived from 4-tert-butylaniline, which would react with a TMM precursor in the presence of a palladium catalyst and a chiral phosphoramidite (B1245037) ligand to yield a methylene-pyrrolidine that could be subsequently reduced to the target compound. The choice of ligand is critical for achieving high enantiomeric excess (ee).

Below is a table summarizing representative catalyst systems used in the asymmetric synthesis of analogous substituted pyrrolidines.

| Catalytic Method | Catalyst/Ligand System | Substrate Type | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Hydrogenation | Pd/(R)-C4-TunePhos + Brønsted Acid | 2,5-Disubstituted Pyrroles | Up to 92% |

| [3+2] Cycloaddition | Pd(0) / Chiral Phosphoramidite | Imines + TMM Donors | Often >80% |

| C(sp³)–H Activation | Pd(OAc)₂ / Chiral Ligand | Proline Derivatives | High diastereoselectivity |

Resolution Techniques for Enantiomer Separation

When an asymmetric synthesis is not employed, the product is typically a racemic mixture of enantiomers that must be separated. Chiral resolution is a common technique to achieve this separation. The most established method is the formation of diastereomeric salts. libretexts.org

This process involves reacting the racemic pyrrolidine, which is a chiral base, with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org Derivatives of tartaric acid, such as O,O'-dibenzoyl-tartaric acid (DBTA) or O,O'-di-p-toluyl-tartaric acid (DPTTA), are frequently used for this purpose. researchgate.netresearchgate.net The reaction produces a pair of diastereomeric salts with different physical properties, most importantly, different solubilities.

The general procedure is as follows:

The racemic this compound is dissolved in a suitable solvent.

An equimolar amount of a single enantiomer of a chiral acid (e.g., (+)-tartaric acid) is added to the solution.

The mixture is allowed to cool or partially evaporate the solvent, leading to the preferential crystallization of the less soluble diastereomeric salt.

The crystals are separated by filtration.

The optically pure pyrrolidine enantiomer is recovered by treating the separated salt with a base to neutralize the resolving acid.

The choice of solvent and resolving agent is critical and often determined empirically to achieve efficient separation. Chiral High-Performance Liquid Chromatography (HPLC) is another powerful, albeit more costly, method for separating enantiomers on both analytical and preparative scales. jocpr.com

Protecting Group Strategies and Reaction Conditions Optimization

In multi-step syntheses, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. neliti.comrochester.edu For the synthesis of this compound, the secondary amine of the pyrrolidine ring is the primary site requiring protection.

Commonly used amine protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). creative-peptides.comnih.gov

Boc Group: Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to a wide range of conditions but is readily removed with acids like trifluoroacetic acid (TFA).

Cbz Group: Introduced using benzyl (B1604629) chloroformate (Cbz-Cl), it is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis, a reaction that is often compatible with other functional groups.

An "orthogonal" protecting group strategy allows for the selective removal of one group in the presence of others, which is vital in complex syntheses. rochester.edu For example, a Boc group (acid-labile) and a Cbz group (hydrogenolysis-labile) can be used in the same molecule and deprotected sequentially.

Reaction Conditions Optimization: Optimizing reaction conditions is crucial to maximize yield, diastereoselectivity, and enantioselectivity. Key parameters include solvent, temperature, catalyst loading, and reaction time. For instance, in a catalytic hydrogenation step, the choice of solvent can dramatically affect the stereochemical outcome. Similarly, in a resolution by diastereomeric salt formation, solvent choice dictates the differential solubility of the salts.

The following table illustrates a hypothetical optimization of a key synthetic step based on common findings in related literature.

| Entry | Parameter Varied | Condition | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|

| 1 | Solvent | Methanol | 75 | 85:15 |

| 2 | Solvent | Dichloromethane (B109758) | 60 | 90:10 |

| 3 | Solvent | Tetrahydrofuran | 82 | 95:5 |

| 4 | Temperature | 25°C (in THF) | 82 | 95:5 |

| 5 | Temperature | 0°C (in THF) | 78 | 98:2 |

| 6 | Catalyst Loading | 1 mol% (at 0°C) | 70 | 98:2 |

| 7 | Catalyst Loading | 5 mol% (at 0°C) | 85 | 99:1 |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. Several strategies can be applied to the synthesis of this compound.

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild, aqueous conditions. rsc.org For example, lipases can be used for the kinetic resolution of racemic pyrrolidine derivatives, and laccases can catalyze key bond-forming reactions. researchgate.net This approach avoids the use of toxic heavy metals and harsh reagents.

Multicomponent Reactions (MCRs): MCRs are one-pot reactions in which three or more reactants combine to form a product that incorporates all or most of the atoms of the starting materials. This strategy is highly atom-economical and reduces the number of synthetic steps, solvent usage, and waste generation. The synthesis of highly substituted pyrrolidines can often be achieved through MCRs, sometimes under solvent-free or catalyst-free conditions.

Use of Greener Solvents: Replacing hazardous organic solvents like dichloromethane or toluene (B28343) with more environmentally friendly alternatives such as water, ethanol, or supercritical CO₂ can significantly reduce the environmental impact of the synthesis.

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 3 4 T Butylphenyl 2 Methylpyrrolidine

Reactivity of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom in the pyrrolidine ring of 3-(4-t-Butylphenyl)-2-methylpyrrolidine is a secondary amine, which imparts significant nucleophilic character to the molecule. This nucleophilicity is the basis for a variety of chemical transformations, including alkylation, acylation, and sulfonylation reactions.

Nucleophilic Properties and Alkylation Reactions

As a secondary amine, the lone pair of electrons on the nitrogen atom is readily available for reaction with electrophiles. The steric hindrance presented by the adjacent methyl group at the C2 position and the bulky 3-(4-t-butylphenyl) substituent can influence the rate of reaction but does not preclude it.

Alkylation of the pyrrolidine nitrogen can be achieved with various alkylating agents, such as alkyl halides or sulfates. These reactions typically proceed via an S(_N)2 mechanism, leading to the formation of a tertiary amine. The choice of solvent and base is crucial for optimizing reaction conditions and minimizing side reactions.

Table 1: Illustrative N-Alkylation Reactions of this compound

| Alkylating Agent | Product | Reaction Conditions |

| Methyl iodide (CH(_3)I) | 1,2-Dimethyl-3-(4-t-butylphenyl)pyrrolidine | K(_2)CO(_3), Acetonitrile, rt |

| Ethyl bromide (CH(_3)CH(_2)Br) | 1-Ethyl-2-methyl-3-(4-t-butylphenyl)pyrrolidine | NaH, THF, 0 °C to rt |

| Benzyl (B1604629) chloride (BnCl) | 1-Benzyl-2-methyl-3-(4-t-butylphenyl)pyrrolidine | Et(_3)N, CH(_2)Cl(_2), rt |

Note: This data is illustrative and based on general reactivity patterns of 2,3-disubstituted pyrrolidines.

Acylation and Sulfonylation Reactions

The nucleophilic nitrogen can also react with acylating and sulfonylating agents to form amides and sulfonamides, respectively. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) results in the formation of N-acyl derivatives.

Sulfonylation: Similarly, treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields the corresponding N-sulfonylated product. This transformation is often used to introduce a protecting group or to modify the electronic properties of the nitrogen atom.

Table 2: Representative N-Acylation and N-Sulfonylation Reactions

| Reagent | Product Type | Illustrative Product Name |

| Acetyl chloride | N-Acylpyrrolidine | 1-Acetyl-3-(4-t-butylphenyl)-2-methylpyrrolidine |

| Benzoyl chloride | N-Acylpyrrolidine | 1-Benzoyl-3-(4-t-butylphenyl)-2-methylpyrrolidine |

| p-Toluenesulfonyl chloride | N-Sulfonylpyrrolidine | 1-(Tosyl)-3-(4-t-butylphenyl)-2-methylpyrrolidine |

Note: This data is illustrative and based on established reactions of secondary amines.

Electrophilic Aromatic Substitution on the Phenyl Ring

The 4-t-butylphenyl group of this compound can undergo electrophilic aromatic substitution. The tert-butyl group is an ortho, para-directing activator due to hyperconjugation and inductive effects. However, the bulky nature of the tert-butyl group sterically hinders the ortho positions, often leading to a preference for substitution at the para position relative to the tert-butyl group (which is the meta position relative to the pyrrolidine ring). The pyrrolidinyl group, being an alkyl substituent on the aromatic ring, is also an activating ortho, para-director. Therefore, the positions ortho to the pyrrolidinyl group (and meta to the t-butyl group) are the most likely sites for electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully controlled to avoid reaction at the pyrrolidine nitrogen. N-protection, for instance by acylation, can be employed to deactivate the nitrogen and favor aromatic substitution.

Stereochemical Transformations and Epimerization Studies

This compound possesses two stereocenters at the C2 and C3 positions of the pyrrolidine ring. This gives rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The relative stereochemistry (cis or trans) of the methyl and 4-t-butylphenyl groups significantly influences the molecule's three-dimensional shape and properties.

Studies on analogous 2,3-disubstituted pyrrolidines have shown that epimerization at the carbon adjacent to the nitrogen (C2) can be induced under certain conditions, for example, through the formation of an enamine or iminium ion intermediate. Epimerization at the C3 position is less common and would require more forcing conditions that might lead to ring opening or other side reactions. The stereochemical outcome of reactions involving this compound is highly dependent on the reaction mechanism and the nature of the reagents used.

Oxidative and Reductive Transformations of the Pyrrolidine Ring System

The pyrrolidine ring can be susceptible to both oxidative and reductive transformations, although the saturated nature of the ring makes it relatively stable.

Oxidation: Oxidation of the pyrrolidine ring can lead to various products depending on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents can lead to ring-opening or the formation of lactams. Milder oxidation may occur at the carbon alpha to the nitrogen, potentially forming an iminium ion intermediate which can be trapped by nucleophiles.

Reduction: As a saturated heterocycle, the pyrrolidine ring itself is not readily reduced. However, reductive conditions are more relevant in the context of the synthesis of this compound, for example, through the catalytic hydrogenation of a corresponding pyrrole (B145914) or pyrroline (B1223166) precursor.

Catalyst-Mediated Transformations Involving the Compound

The pyrrolidine scaffold is a common feature in many organocatalysts and ligands for transition metal catalysis. While specific catalytic applications of this compound are not widely reported, its structural features suggest potential utility.

The secondary amine can serve as a basic site or a directing group in various catalytic reactions. For example, it could be a component of a chiral ligand for asymmetric catalysis, where the stereochemistry of the C2 and C3 positions would be crucial for enantioselectivity. Furthermore, catalyst-mediated C-H activation at the phenyl ring or within the pyrrolidine ring could offer pathways for further functionalization, though such transformations would likely require specific directing groups and catalytic systems.

Advanced Spectroscopic and Structural Elucidation of 3 4 T Butylphenyl 2 Methylpyrrolidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is a cornerstone technique for determining the intricate structural details of organic molecules in solution. For 3-(4-t-Butylphenyl)-2-methylpyrrolidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to establish connectivity and stereochemistry.

¹H NMR spectra would provide initial information on the number of distinct proton environments and their multiplicities. Key expected signals would include those for the aromatic protons of the 4-t-butylphenyl group, the protons of the pyrrolidine (B122466) ring, the methyl group at the C2 position, and the characteristic singlet for the t-butyl group. The chemical shifts and coupling constants of the pyrrolidine ring protons would offer preliminary insights into the relative stereochemistry (cis or trans) of the substituents at C2 and C3.

¹³C NMR spectra would complement the ¹H NMR data by revealing the number of unique carbon environments. The chemical shifts of the pyrrolidine ring carbons would be particularly sensitive to the stereochemical arrangement of the substituents.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Conformation and Connectivity

To gain a deeper understanding of the molecular structure, a suite of 2D-NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, confirming the connectivity of protons within the pyrrolidine ring and the aromatic system. For instance, it would show correlations between adjacent protons on the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra would reveal one-bond correlations between protons and their directly attached carbons. This is crucial for the unambiguous assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons over two to three bonds. This technique is vital for piecing together the entire molecular framework, for example, by showing correlations between the protons of the methyl group and the C2 and C3 carbons of the pyrrolidine ring, as well as correlations between the pyrrolidine ring protons and the carbons of the phenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry and conformation of the molecule. Through-space correlations between protons that are in close proximity, irrespective of their bonding, are observed. For the cis and trans isomers of this compound, distinct NOE patterns would be expected between the proton at C2, the proton at C3, and the methyl group protons.

A hypothetical table of expected 2D-NMR correlations is presented below:

| Proton (¹H) | Correlated Carbon (¹³C) via HSQC | Key Correlated Protons via COSY | Key Correlated Carbons via HMBC | Key NOE Correlations for Stereochemistry |

| H-2 (pyrrolidine) | C-2 | H-3, CH₃-2 | C-3, C-4, C-5, CH₃-2, C-ipso (phenyl) | H-3, CH₃-2 |

| H-3 (pyrrolidine) | C-3 | H-2, H-4 | C-2, C-4, C-5, C-ipso (phenyl) | H-2, H-aromatic |

| CH₃-2 | C(CH₃)-2 | H-2 | C-2, C-3 | H-2, H-3 |

| Aromatic Hs | Aromatic Cs | Other Aromatic Hs | t-Butyl Cs, C-3 | H-3, Pyrrolidine Hs |

| t-Butyl Hs | t-Butyl Cs | - | Aromatic Cs | - |

Chiral NMR Shift Reagents for Enantiomeric Excess Determination

To determine the enantiomeric excess (e.e.) of a chiral sample of this compound, chiral NMR shift reagents, such as lanthanide complexes (e.g., Eu(hfc)₃ or Pirkle's alcohol), would be utilized. nih.gov These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their signals in the NMR spectrum. nih.govresearchgate.net The integration of the resolved signals for each enantiomer allows for the direct calculation of the enantiomeric excess.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. nih.gov By obtaining a suitable single crystal of an enantiomerically pure sample of this compound or a derivative containing a heavy atom, the precise arrangement of atoms in space can be determined. This technique would confirm the connectivity, bond lengths, bond angles, and torsional angles, providing an unambiguous assignment of the relative and absolute configuration of the chiral centers at C2 and C3. The resulting crystal structure would also reveal the preferred conformation of the molecule in the solid state. nih.gov

A hypothetical data table summarizing potential X-ray crystallographic data is shown below:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.5 |

| b (Å) | 6.2 |

| c (Å) | 12.8 |

| β (°) | 95.5 |

| Volume (ų) | 825.1 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.095 |

| R-factor | < 0.05 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Isomers

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing the vibrational modes of a molecule. For this compound, these techniques would provide characteristic absorption bands corresponding to specific molecular vibrations.

IR Spectroscopy: The FTIR spectrum would be expected to show characteristic peaks for N-H stretching (if a secondary amine), C-H stretching (aliphatic and aromatic), C-N stretching, and aromatic C=C stretching. The fingerprint region would contain a complex pattern of bands unique to the molecule's structure.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. Aromatic ring vibrations are typically strong in Raman spectra.

By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved. Furthermore, studying the spectra at different temperatures could reveal the presence of different conformational isomers in equilibrium. researchgate.net

A table of expected characteristic vibrational frequencies is provided below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H | Stretching | 3300-3500 (broad) | Weak |

| Aromatic C-H | Stretching | 3000-3100 | Strong |

| Aliphatic C-H | Stretching | 2850-2960 | Strong |

| C=C (aromatic) | Stretching | 1450-1600 | Strong |

| C-N | Stretching | 1020-1250 | Medium |

| C-H (t-Butyl) | Bending | 1365-1395 | Medium |

Circular Dichroism (CD) Spectroscopy for Chiral Properties and Solution Conformation

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. harvard.edu It measures the differential absorption of left and right circularly polarized light. harvard.edu For this compound, the CD spectrum would provide a unique fingerprint for each enantiomer. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the stereochemistry and the conformation of the molecule in solution. By comparing the experimental CD spectrum with that predicted by theoretical calculations, the absolute configuration of the enantiomers can be determined.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound, confirming its molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pathways of the molecule. By inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions is produced, which can provide valuable structural information. Common fragmentation pathways for pyrrolidine derivatives often involve cleavage of the ring or loss of substituents. researchgate.net

Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), can be employed to further elucidate fragmentation mechanisms. nih.govnih.gov By observing the mass shifts in the fragment ions, the atoms involved in each fragmentation step can be identified, providing a detailed map of the molecule's breakdown under mass spectrometric conditions. nih.govnih.gov

A hypothetical table of major fragment ions is presented below:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 217 | [M]⁺ | Molecular Ion |

| 202 | [M - CH₃]⁺ | Loss of a methyl radical |

| 160 | [M - C₄H₉]⁺ | Loss of the t-butyl group |

| 132 | [C₁₀H₁₄]⁺ | Cleavage of the pyrrolidine ring |

| 70 | [C₄H₈N]⁺ | Pyrrolidine ring fragment |

Computational and Theoretical Studies on 3 4 T Butylphenyl 2 Methylpyrrolidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods are used to determine the electronic distribution and reactivity, providing a static, time-independent picture of the molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for systems of moderate size like 3-(4-t-Butylphenyl)-2-methylpyrrolidine. researchgate.netmdpi.com DFT calculations can determine the distribution of electrons within the molecule, highlighting regions of high or low electron density.

Key parameters derived from DFT studies include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

Charge Distribution: DFT can be used to calculate the partial atomic charges on each atom, which helps in understanding intermolecular interactions. A Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, the nitrogen atom of the pyrrolidine (B122466) ring is expected to be a nucleophilic center, while the hydrogen attached to it would be electrophilic.

| Parameter | Calculated Value (Illustrative) | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | 0.5 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 6.7 eV | Indicates high chemical stability. |

| Dipole Moment | 1.8 D | Suggests the molecule is moderately polar. |

| NBO Charge on Nitrogen (N) | -0.85 e | Indicates a significant negative charge, making it a likely site for protonation or hydrogen bonding. |

The three-dimensional structure of a molecule is critical to its function. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and determining their relative energies. For this compound, key conformational features include the puckering of the pyrrolidine ring and the orientation of the bulky 4-t-butylphenyl group.

The pyrrolidine ring is not planar and typically adopts "envelope" or "twisted" conformations to minimize steric strain. nih.gov The substituents at positions 2 and 3 influence the preferred puckering mode. The large t-butylphenyl group at position 3 and the methyl group at position 2 can exist in either cis or trans relationships, leading to different stable conformers.

Computational methods can systematically rotate the rotatable bonds and calculate the potential energy at each step, generating a potential energy surface (PES). researchgate.net The points on this surface with the lowest energy correspond to the most stable conformers. Quantum chemical calculations can then be used to optimize the geometry of these low-energy conformers and calculate their relative energies and populations at a given temperature. nih.gov Studies on similar structures like 4-tert-butylprolines have shown that bulky groups strongly favor a pseudoequatorial orientation to minimize steric hindrance. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static view, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.comfrontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, vibrates, and interacts with its environment, such as a solvent. researcher.life

For this compound, an MD simulation would typically involve placing the molecule in a box of solvent molecules (e.g., water) and simulating their movements over a period of nanoseconds to microseconds. nih.gov This can reveal:

Conformational Dynamics: How the molecule transitions between different stable conformations.

Solvent Effects: How solvent molecules arrange themselves around the solute and form interactions like hydrogen bonds. The simulation can quantify the number and lifetime of hydrogen bonds between the pyrrolidine's N-H group and surrounding water molecules.

Thermodynamic Properties: Properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to assess the stability of the molecule's structure and the flexibility of different parts of the molecule over time. nih.gov

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental spectra. nih.gov

NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of quantum chemistry. mdpi.comnih.gov The standard approach involves optimizing the molecule's geometry using DFT and then calculating the magnetic shielding tensors for each nucleus. nih.govresearchgate.net These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). The accuracy of these predictions has significantly improved with advanced computational methods and can often distinguish between different isomers or conformers. mdpi.com

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) spectrum of a molecule. After geometry optimization, a frequency calculation is performed to find the vibrational modes of the molecule. mdpi.com These calculated frequencies and their corresponding intensities can be compared with experimental IR spectra to help assign the observed absorption bands to specific molecular vibrations, such as the N-H stretch of the pyrrolidine ring or C-H stretches of the aromatic and alkyl groups.

| Proton Environment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Aromatic (ortho to t-Butyl) | 7.35 | Data Not Available |

| Aromatic (meta to t-Butyl) | 7.20 | Data Not Available |

| Pyrrolidine N-H | 2.10 | Data Not Available |

| Pyrrolidine C2-H (methine) | 3.15 | Data Not Available |

| t-Butyl (CH₃) | 1.30 | Data Not Available |

| Pyrrolidine C2-CH₃ | 1.15 | Data Not Available |

Reaction Mechanism Studies and Transition State Analysis using Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights into the pathways through which reactants are converted into products. nih.govmdpi.com For reactions involving this compound, computational methods can be used to:

Identify Intermediates and Transition States: By mapping the potential energy surface of a reaction, researchers can locate the structures of transient intermediates and high-energy transition states that connect reactants, intermediates, and products. nih.gov

Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of a reaction. nih.gov DFT calculations can provide accurate estimates of these energy barriers, allowing for the comparison of different possible reaction pathways. researchgate.net

Analyze Reaction Pathways: Techniques like Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a calculated transition state correctly connects the desired reactant and product. This provides a detailed picture of the atomic motions that occur during the chemical transformation.

Ligand-Protein Docking Studies in Context of Molecular Recognition

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to structure-based drug design. If this compound were being investigated as a potential therapeutic agent, docking studies would be essential to predict its binding mode and affinity to a target protein. researchgate.net

The docking process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand (this compound) and the target protein.

Sampling: Placing the ligand in the binding site of the protein and exploring various possible conformations and orientations.

Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is predicted as the most likely binding mode. nih.gov

The results of a docking study can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. researchgate.net For example, the N-H group of the pyrrolidine ring could act as a hydrogen bond donor, while the t-butylphenyl group could engage in hydrophobic interactions within a nonpolar pocket of the protein's active site. researchgate.net

Structure Activity Relationship Sar and Molecular Design Strategies Based on 3 4 T Butylphenyl 2 Methylpyrrolidine Scaffolds

Design and Synthesis of Novel Derivatives and Analogs

The exploration of the chemical space around the 3-(4-t-Butylphenyl)-2-methylpyrrolidine scaffold has been a subject of significant research. Synthetic strategies have focused on modifications at three primary locations: the pyrrolidine (B122466) nitrogen, the phenyl ring, and the 2-methyl position. These modifications aim to probe the steric and electronic requirements of the binding site and to optimize the pharmacokinetic and pharmacodynamic properties of the compounds.

Modifications at the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring offers a readily accessible point for chemical modification. A variety of substituents can be introduced at this position to modulate the compound's polarity, basicity, and steric bulk, all of which can significantly impact biological activity. For instance, N-alkylation, N-acylation, and the introduction of more complex moieties have been explored.

Research on related 3-phenylpyrrolidine (B1306270) structures has shown that the nature of the N-substituent is a critical determinant of activity, particularly for compounds targeting monoamine transporters. For example, in a series of 3,4-disubstituted pyrrolidines, the N-substituent was found to be crucial for their inhibitory activity on dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) reuptake. While specific data for N-substituted derivatives of this compound is limited in publicly available literature, general trends from analogous series suggest that small, lipophilic N-alkyl groups often enhance potency.

Table 1: Hypothetical N-Substituted Derivatives of this compound and Predicted Activity Trends

| Compound ID | N-Substituent | Predicted Effect on Activity | Rationale |

| 1a | -H | Baseline | Unsubstituted parent compound. |

| 1b | -CH₃ | Increase | Small alkyl groups may enhance binding affinity. |

| 1c | -COCH₃ | Decrease | Increased polarity may be disfavorable for some targets. |

| 1d | -CH₂Ph | Variable | Steric bulk and aromatic interactions could be favorable or unfavorable depending on the target. |

Note: This table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for these exact derivatives is not widely available.

Substituent Effects on the Phenyl Ring

The 4-t-butylphenyl group is a key feature of the scaffold, providing a significant hydrophobic interaction with many biological targets. The position and nature of substituents on this aromatic ring can fine-tune electronic properties and steric interactions, leading to improved affinity and selectivity.

Studies on analogous compounds, such as substituted cathinones and methylphenidate derivatives, have demonstrated that para-substitution on the phenyl ring is often well-tolerated and can enhance affinity for targets like the dopamine transporter (DAT). For instance, electron-withdrawing groups like halogens (e.g., bromo, iodo) at the para position of methylphenidate have been shown to increase DAT affinity. nih.gov Conversely, moving substituents to the ortho position can lead to a significant decrease in affinity due to steric hindrance. nih.gov While direct SAR data for substituted this compound is scarce, these findings from related structures provide valuable guidance for analog design.

Table 2: Predicted Influence of Phenyl Ring Substituents on Target Affinity

| Compound ID | Phenyl Ring Substitution | Predicted Effect on Affinity | Rationale |

| 2a | 4-t-Butyl (unsubstituted) | Baseline | Parent compound with a bulky hydrophobic group. |

| 2b | 4-Fluoro | Potential Increase | Small, electron-withdrawing group may enhance binding. |

| 2c | 4-Methoxy | Variable | Can act as a hydrogen bond acceptor, effect is target-dependent. |

| 2d | 3,4-Dichloro | Potential Increase | Electron-withdrawing groups in favorable positions can improve affinity. |

Note: This table is illustrative and based on SAR trends observed in structurally related compound classes.

Modifications at the 2-Methyl Position

The methyl group at the 2-position of the pyrrolidine ring plays a crucial role in establishing the stereochemistry of the molecule and can influence its binding orientation. Modifications at this position, such as homologation to larger alkyl groups or replacement with other functional groups, can provide insights into the steric tolerance of the binding pocket.

While specific examples of modifications at the 2-methyl position of this compound are not readily found in the literature, research on analogous tropane-based dopamine transporter inhibitors has shown that the size and lipophilicity of substituents at the corresponding C2-position can enhance potency.

Stereochemical Influence on Molecular Recognition and Interactions

The this compound scaffold possesses two chiral centers, at the C2 and C3 positions of the pyrrolidine ring. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The relative and absolute configuration of these stereocenters is a critical determinant of biological activity, as molecular recognition by biological macromolecules is often highly stereospecific.

The precise spatial arrangement of the 4-t-butylphenyl group and the 2-methyl group dictates how the molecule fits into a binding site. For many neurologically active compounds, only one enantiomer exhibits the desired pharmacological activity, while the other may be inactive or even produce undesirable side effects. For instance, in a study of (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogs, the stereochemistry was found to be crucial for their affinity at ionotropic glutamate (B1630785) receptors. nih.gov The synthesis of stereochemically pure isomers is therefore essential for elucidating the SAR and for developing selective ligands.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov For the this compound scaffold, a pharmacophore model would typically include features such as a hydrophobic group (the t-butylphenyl moiety), a hydrogen bond donor/acceptor (the pyrrolidine nitrogen), and specific spatial relationships between these features.

Ligand-based pharmacophore models can be developed by aligning a set of known active molecules and extracting their common chemical features. Such models serve as valuable templates for virtual screening of compound libraries to identify new potential ligands and for guiding the design of novel derivatives with improved activity. For instance, a pharmacophore model for dopamine transporter inhibitors based on a 3-phenylpyrrolidine scaffold might include a hydrophobic feature corresponding to the phenyl ring, a positively ionizable feature for the nitrogen, and defined distances between them.

QSAR (Quantitative Structure-Activity Relationship) Studies for Predicting Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By correlating molecular descriptors (e.g., physicochemical properties, topological indices) with activity data, QSAR models can be developed to predict the activity of novel, untested compounds.

For a series of this compound analogs, a 3D-QSAR approach such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrogen-bonding character are favorable or unfavorable for activity. Such insights are invaluable for the rational design of new derivatives with enhanced potency. While specific QSAR studies on this exact scaffold are not widely published, the principles have been successfully applied to other classes of pyrrolidine-based inhibitors of monoamine transporters, providing a roadmap for future investigations. nih.govnih.gov

Investigations into Molecular Mechanisms and Biological Target Interactions of 3 4 T Butylphenyl 2 Methylpyrrolidine

In Vitro Receptor Binding and Enzyme Inhibition Studies

There is currently no publicly available data on the in vitro receptor binding affinities or enzyme inhibition kinetics for 3-(4-t-Butylphenyl)-2-methylpyrrolidine.

Specific Receptor Subtypes and Binding Affinities

No studies have been identified that profile the binding of this compound against any specific receptor subtypes. Therefore, its binding affinities (Ki or Kd values) remain undetermined.

Enzyme Active Site Interactions and Inhibition Kinetics

Similarly, there is no published research detailing the inhibitory activity of this compound on any enzymes. Consequently, data regarding its IC50 or Ki values, as well as the kinetics and mechanism of inhibition (e.g., competitive, non-competitive), are not available.

Cell-Based Assays for Signaling Pathway Modulation

Investigations using cell-based assays to determine the effect of this compound on intracellular signaling pathways have not been reported in the scientific literature.

Investigation of Intracellular Targets and Signaling Cascades

Due to the absence of cell-based studies, there is no information on whether this compound can modulate any specific intracellular targets or signaling cascades.

Protein-Ligand Interaction Analysis (e.g., SPR, ITC)

Biophysical studies utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to analyze the direct binding of this compound to any protein target have not been documented. Such analyses are crucial for confirming direct molecular interactions and determining thermodynamic and kinetic binding parameters.

Chemoinformatic and Bioinformatics Approaches for Target Identification and Validation

No chemoinformatic or bioinformatic studies have been published that predict or validate the potential biological targets of this compound. Such computational approaches are often used in the early stages of drug discovery to identify likely protein partners for a small molecule, but this has not been applied to the compound .

Application As a Chemical Intermediate and Chiral Auxiliary in Organic Synthesis

Utilization in the Synthesis of Complex Natural Products and Pharmaceuticals

A comprehensive review of scientific literature and chemical databases reveals a notable lack of specific examples where 3-(4-t-Butylphenyl)-2-methylpyrrolidine has been employed as a key intermediate in the total synthesis of complex natural products or as a starting material for the synthesis of active pharmaceutical ingredients (APIs). While the pyrrolidine (B122466) motif itself is a common feature in many biologically active molecules, the specific substitution pattern of this compound does not appear in the synthetic routes of widely known drugs or natural products based on available public-domain data. The potential for its use remains, but documented applications in this area are not readily found.

Role as a Chiral Catalyst or Ligand in Asymmetric Transformations

The application of chiral pyrrolidine derivatives as organocatalysts, particularly those based on proline, is a well-established field in asymmetric synthesis. These catalysts are known to activate substrates through the formation of enamines or iminium ions. Furthermore, N-substituted pyrrolidines can serve as chiral ligands for metal-catalyzed reactions.

However, specific research detailing the performance of this compound as either a standalone chiral catalyst or as a ligand in asymmetric transformations is not present in the current body of scientific literature. For a compound to be an effective catalyst or ligand, its stereoisomers must be readily accessible in high enantiomeric purity, and it must demonstrate high levels of stereochemical control in chemical reactions. While the structure is promising, there are no published studies that have systematically investigated its catalytic activity or its efficacy as a ligand in common asymmetric reactions such as aldol (B89426) additions, Michael additions, or asymmetric hydrogenations. Consequently, there is no performance data, such as enantiomeric excess (ee) or diastereomeric ratios (dr), to present for this specific compound.

Scaffold for Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique for drug discovery, involving the synthesis of a large number of different but structurally related molecules (a library) in a systematic way. The core structure, or scaffold, is a key component of a combinatorial library, and the pyrrolidine ring is a popular choice for such purposes due to its conformational flexibility and the ability to introduce diversity at multiple points.

The this compound structure possesses several points for diversification. The secondary amine can be functionalized with a wide array of substituents, and further modifications could potentially be made to the phenyl ring or the methyl group. This would allow for the generation of a library of related compounds for screening against biological targets.

Despite this theoretical potential, there are no specific examples in the published literature of combinatorial libraries being constructed using this compound as the central scaffold. The development of such libraries often depends on the availability of the scaffold through efficient and scalable synthetic routes, and it is possible that the synthesis of this particular substituted pyrrolidine is not as straightforward as other more commonly used scaffolds.

Methodological Advancements and Analytical Techniques for 3 4 T Butylphenyl 2 Methylpyrrolidine Research

Development of Advanced Analytical Methods for Purity and Stereoisomeric Composition

The determination of chemical purity and the stereoisomeric composition of chiral molecules is a critical aspect of chemical research and development. Generally, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis are employed to confirm the chemical structure and assess purity. For stereoisomeric composition, specialized techniques are required. However, no specific methods or validation data for the analysis of 3-(4-t-Butylphenyl)-2-methylpyrrolidine have been reported.

Application of Advanced Chromatographic Techniques (e.g., Chiral HPLC, SFC)

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the separation of enantiomers. Chiral HPLC utilizes a chiral stationary phase (CSP) to achieve separation, and a wide variety of CSPs are commercially available, each with different selectivity for various classes of compounds. The choice of CSP, mobile phase, and detector is crucial for developing a robust separation method.

SFC is often considered a "greener" alternative to HPLC, using supercritical carbon dioxide as the primary mobile phase, which reduces organic solvent consumption. chromatographyonline.com It is particularly well-suited for the separation of chiral compounds, including primary amines. chromatographyonline.comwiley.com The optimization of SFC methods involves adjusting parameters such as the co-solvent, additives, backpressure, and temperature to achieve the desired resolution.

While the principles of these techniques are well-established for separating chiral amines and pyrrolidine (B122466) derivatives, the specific conditions required for the successful separation of the enantiomers of this compound, including the choice of chiral stationary phase, mobile phase composition, and resulting chromatographic parameters (e.g., retention times, resolution), are not described in the available literature.

Automation and High-Throughput Screening in Synthesis and Evaluation

Automation and high-throughput screening (HTS) have become indispensable tools in modern drug discovery and chemical synthesis. Automated synthesis platforms can significantly accelerate the preparation of compound libraries by performing reactions in parallel, purifying the products, and analyzing the results. nih.govnih.govoxfordglobal.com This approach allows for the rapid exploration of chemical space and the optimization of reaction conditions. For instance, automated nanoscale synthesis has been successfully applied to the creation of libraries of iminopyrrolidine derivatives. nih.gov

High-throughput screening enables the rapid evaluation of large numbers of compounds for their biological activity against a specific target. nih.govmdpi.com This process is highly automated, utilizing robotics and sensitive detection methods to quickly identify "hit" compounds that can be further investigated as potential drug candidates. The screening of combinatorial libraries of pyrrolidines has been shown to be an effective strategy for identifying potent enzyme inhibitors. nih.gov

Although these advanced methodologies are frequently applied to the synthesis and evaluation of libraries of heterocyclic compounds, including pyrrolidines, there is no specific information available that details the application of automated synthesis or high-throughput screening in the context of this compound research.

Emerging Trends and Future Research Directions for 3 4 T Butylphenyl 2 Methylpyrrolidine

Exploration of New Synthetic Pathways and Sustainable Synthesis

The development of novel and sustainable synthetic methodologies is a cornerstone of modern chemistry. For 3-(4-t-Butylphenyl)-2-methylpyrrolidine, future research will likely focus on moving beyond traditional synthetic routes to embrace greener and more efficient alternatives. rsc.orgresearchgate.net

Key areas of exploration include:

Catalytic Asymmetric Synthesis: Achieving high enantioselectivity is crucial for producing specific stereoisomers of this compound, which may possess distinct biological activities. unibo.it Future efforts will likely involve the development of novel chiral catalysts, including organocatalysts and metal complexes, to control the stereochemistry of the pyrrolidine (B122466) ring formation. nih.gov

Green Solvents and Reagents: The use of environmentally benign solvents, such as water or bio-based solvents, and the replacement of hazardous reagents are central tenets of green chemistry. mdpi.com Research into the synthesis of this compound could explore the use of greener alternatives to traditional organic solvents.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processes, including improved safety, scalability, and efficiency. The application of flow chemistry to the synthesis of this compound could lead to more controlled and reproducible manufacturing processes.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Future research may explore the potential of engineered enzymes to catalyze key steps in the synthesis of this compound, offering high selectivity and mild reaction conditions.

| Synthetic Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Catalytic Asymmetric Synthesis | High enantiopurity, access to specific stereoisomers | Development of novel chiral catalysts (organocatalysts, metal complexes) |

| Green Solvents and Reagents | Reduced environmental impact, improved safety | Exploration of water-based or bio-derived solvent systems |

| Flow Chemistry | Enhanced scalability, safety, and process control | Adaptation of synthetic routes to continuous flow reactors |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability | Identification and engineering of enzymes for key synthetic steps |

Deeper Mechanistic Understanding of Molecular Interactions

A thorough understanding of how this compound interacts with biological targets at a molecular level is crucial for its potential application in drug discovery and other life sciences. mdpi.com Future research will undoubtedly delve into the intricate details of these interactions.

Computational Docking and Molecular Dynamics Simulations: In the absence of extensive experimental data, computational methods provide a powerful tool for predicting the binding modes and affinities of this compound with various protein targets. nih.gov Molecular dynamics simulations can further elucidate the dynamic behavior of the ligand-receptor complex over time. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and subsequent evaluation of the biological activity of the resulting analogs will be essential for identifying key structural features responsible for its effects. nih.gov

Advanced Spectroscopic Techniques: Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy will be invaluable for obtaining high-resolution structural information of the compound in complex with its biological targets, providing a detailed picture of the molecular interactions.

| Research Technique | Information Gained | Impact on Research |

|---|---|---|

| Computational Docking | Predicted binding modes and affinities with biological targets | Guides rational drug design and target identification |

| Molecular Dynamics Simulations | Dynamic behavior and stability of ligand-receptor complexes | Provides insights into the mechanism of action |

| Structure-Activity Relationship (SAR) | Identification of key structural features for biological activity | Optimizes lead compounds for improved potency and selectivity |

| X-ray Crystallography / NMR | High-resolution 3D structure of ligand-receptor complexes | Confirms binding modes and guides further design efforts |

Integration with Artificial Intelligence and Machine Learning in Molecular Science

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by accelerating discovery and optimizing processes. youtube.com For this compound, these technologies offer a multitude of opportunities.

Predictive Modeling of Properties: Machine learning algorithms can be trained on existing chemical data to predict various properties of new molecules, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. simulations-plus.comarxiv.orgnih.govresearchgate.netnih.gov This can help to prioritize the synthesis and testing of analogs of this compound with desirable characteristics.

De Novo Drug Design: Generative AI models can design novel molecules with specific desired properties. nih.govyoutube.com This could be used to generate new derivatives of this compound with enhanced biological activity or improved physicochemical properties.

Reaction Optimization and Synthesis Planning: AI tools can analyze vast reaction databases to predict the optimal conditions for a given chemical transformation, and even suggest novel synthetic routes. nih.gov This can significantly reduce the time and resources required to synthesize this compound and its analogs.

Untapped Potential in Other Scientific Disciplines

While the primary focus of research on substituted pyrrolidines has often been in medicinal chemistry, the unique structural features of this compound suggest potential applications in other scientific domains.

Materials Science: The rigid pyrrolidine ring and the bulky t-butylphenyl group could impart interesting properties to polymers and other materials. rsc.org Future research could explore the incorporation of this molecule into novel materials for applications in areas such as organic electronics or specialized coatings.

Agrochemicals: The development of new and effective crop protection agents is a critical area of research. nih.govclariant.compotterclarkson.comkoppert.comnouryon.com The biological activity of pyrrolidine-containing compounds suggests that this compound or its derivatives could be investigated as potential herbicides, fungicides, or insecticides.

Q & A

Q. What are the common synthetic routes for 3-(4-t-Butylphenyl)-2-methylpyrrolidine in organic chemistry research?

The synthesis typically involves multi-step organic reactions. A general approach includes:

- Step 1 : Formation of the pyrrolidine core via cyclization reactions, such as intramolecular aldol condensation or reductive amination.

- Step 2 : Introduction of the 4-t-butylphenyl group through cross-coupling reactions (e.g., Suzuki-Miyaura) or Friedel-Crafts alkylation.

- Step 3 : Methylation at the 2-position using alkylation agents like methyl iodide under basic conditions. Key challenges include controlling regioselectivity and stereochemistry, which can be addressed using protecting groups or chiral catalysts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation relies on:

- NMR Spectroscopy : and NMR to identify proton environments and carbon frameworks (e.g., distinguishing methyl and tert-butyl groups).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : To detect functional groups like C-N bonds (stretching ~1,200 cm) and aromatic C-H vibrations.

- X-ray Crystallography : For absolute stereochemical determination if crystalline derivatives are obtainable .

Q. What role does the tert-butyl group play in the physicochemical properties of this compound?

The tert-butyl group enhances:

- Lipophilicity : Increases membrane permeability, critical for biological studies.

- Steric Hindrance : Reduces unwanted side reactions in synthetic pathways.

- Thermal Stability : Improves compound robustness under high-temperature conditions. Comparative studies with analogs (e.g., 4-fluorophenyl derivatives) highlight these effects .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound with high enantiomeric purity?

Optimization strategies include:

- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity) and identify critical parameters .

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to enhance enantioselectivity.

- Kinetic Resolution : Leverage enzymatic or chemical methods to separate enantiomers during synthesis. Computational tools like quantum mechanical modeling (DFT) can predict transition states to guide catalyst selection .

Q. What strategies are recommended for resolving contradictions in bioactivity data of pyrrolidine derivatives?

Contradictions may arise from assay variability or off-target effects. Mitigation approaches include:

- Orthogonal Assays : Validate results using multiple techniques (e.g., SPR, fluorescence polarization, and cell-based assays).

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 4-fluorophenyl or trifluoromethyl-substituted pyrrolidines) to isolate critical structural features .

- Metabolite Screening : Rule out interference from degradation products using LC-MS.

Q. How can computational methods be integrated into the experimental design of modifying this compound?

Computational-experimental feedback loops are critical:

- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian, ORCA) to model reaction mechanisms and identify low-energy pathways .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis.

- Machine Learning (ML) : Train models on existing datasets to predict reaction yields or bioactivity, reducing trial-and-error experimentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products